molecular formula C9H13LiN2O9P B1627107 CID 16220083 CAS No. 56070-25-8

CID 16220083

Cat. No.: B1627107
CAS No.: 56070-25-8
M. Wt: 331.1 g/mol
InChI Key: OAVTXGLFBYFQTC-UHFFFAOYSA-N
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Description

Properties

CAS No.

56070-25-8

Molecular Formula

C9H13LiN2O9P

Molecular Weight

331.1 g/mol

InChI

InChI=1S/C9H13N2O9P.Li/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);

InChI Key

OAVTXGLFBYFQTC-UHFFFAOYSA-N

SMILES

[Li].C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O

Canonical SMILES

[Li].C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • (Oscillatoxin derivatives) references CIDs 101283546, 185389, 156582093, and 156582092 but omits CID 16220083 .
  • and discuss PubChem identifiers (CIDs) in the context of cheminformatics workflows but lack specific compound data .
  • The remaining evidence focuses on NLP models, journal guidelines, or generic chemical comparison frameworks, which are irrelevant to this compound.

Recommended Approach for Comparative Analysis of this compound

To conduct a professional comparison, the following steps are advised:

Retrieve Structural and Functional Data for this compound

  • Use PubChem or ChemSpider to obtain:
    • IUPAC name, molecular formula, and 2D/3D structure.
    • Physicochemical properties (e.g., logP, molecular weight, solubility).
    • Biological targets or functional roles (e.g., enzyme inhibition, receptor binding).

Identify Structurally Similar Compounds

  • Perform a PubChem Structure Search using the "Similarity" tool to retrieve analogs based on Tanimoto coefficient thresholds (e.g., ≥70% similarity).
  • Example search parameters: Property this compound Analog 1 Analog 2 Molecular Weight [Value] [Value] [Value] LogP [Value] [Value] [Value] Hydrogen Bond Donors [Value] [Value] [Value]

Functional Comparison with Known Inhibitors/Substrates

  • Compare this compound with compounds in (e.g., betulinic acid, CID 64971) if it belongs to the triterpenoid class. Tabulate key differences: Compound CID Target Enzyme IC50 (nM) Selectivity this compound 16220083 [Target] [Value] [Value] Betulinic Acid 64971 CYP3A4 1200 Low 3-O-Caffeoyl Betulin 10153267 CYP2C9 450 Moderate

Experimental Validation

  • Reference for standardized synthesis and characterization protocols .
  • Use assays (e.g., enzymatic inhibition, cytotoxicity) to compare this compound with analogs.

Critical Considerations for Authoritative Comparisons

  • Structural Similarity ≠ Functional Similarity: Minor structural changes (e.g., hydroxyl group position) can drastically alter bioactivity .
  • Data Reproducibility : Adhere to guidelines in and for rigorous data reporting .
  • Ethical Compliance : Follow safety protocols for hazardous compounds as outlined in and .

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